molecular formula C8H5F4IO B14043184 2-Fluoro-3-iodo-1-methoxy-4-(trifluoromethyl)benzene

2-Fluoro-3-iodo-1-methoxy-4-(trifluoromethyl)benzene

Katalognummer: B14043184
Molekulargewicht: 320.02 g/mol
InChI-Schlüssel: ABICFGDYJSQJNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Fluoro-3-iodo-1-methoxy-4-(trifluoromethyl)benzene is an organic compound with the chemical formula C8H5F4IO. It is characterized by the presence of fluorine, iodine, methoxy, and trifluoromethyl substituents on a benzene ring. This compound is known for its high chemical stability and is typically a solid with a white to pale yellow appearance .

Vorbereitungsmethoden

The synthesis of 2-Fluoro-3-iodo-1-methoxy-4-(trifluoromethyl)benzene involves multiple steps of organic reactions, including fluorination, iodination, and methoxylation. The process generally requires specific reaction conditions and reagents to achieve the desired product. Industrial production methods are more complex and may involve advanced techniques to ensure high yield and purity .

Analyse Chemischer Reaktionen

2-Fluoro-3-iodo-1-methoxy-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Common Reagents and Conditions: Typical reagents include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.

    Major Products: The major products formed depend on the specific reaction and reagents used.

Wissenschaftliche Forschungsanwendungen

2-Fluoro-3-iodo-1-methoxy-4-(trifluoromethyl)benzene has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Fluoro-3-iodo-1-methoxy-4-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The presence of halogens and methoxy groups allows it to participate in various chemical pathways, influencing its reactivity and interactions with other molecules .

Vergleich Mit ähnlichen Verbindungen

2-Fluoro-3-iodo-1-methoxy-4-(trifluoromethyl)benzene can be compared with similar compounds such as:

Eigenschaften

Molekularformel

C8H5F4IO

Molekulargewicht

320.02 g/mol

IUPAC-Name

2-fluoro-3-iodo-1-methoxy-4-(trifluoromethyl)benzene

InChI

InChI=1S/C8H5F4IO/c1-14-5-3-2-4(8(10,11)12)7(13)6(5)9/h2-3H,1H3

InChI-Schlüssel

ABICFGDYJSQJNZ-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=C(C=C1)C(F)(F)F)I)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.